![molecular formula C12H13ClF3N3O B2796701 1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 260392-48-1](/img/structure/B2796701.png)
1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that features a piperazine ring substituted with a chloroacetyl group and a trifluoromethyl-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the pyridinyl group.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidized forms of the piperazine or pyridinyl groups.
Hydrolysis Products: The corresponding carboxylic acid and piperazine derivatives.
Scientific Research Applications
1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system or possessing anti-inflammatory properties.
Agrochemicals: The compound’s structural features make it a candidate for the development of new pesticides or herbicides.
Materials Science: Its unique properties can be exploited in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites. The chloroacetyl group can act as a reactive moiety, forming covalent bonds with target proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine: Similar structure but with a fluorophenyl group instead of a trifluoromethyl-pyridinyl group.
1-(Chloroacetyl)-4-(2-pyridyl)piperazine: Similar structure but with a pyridyl group instead of a trifluoromethyl-pyridinyl group.
Uniqueness
1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the chloroacetyl and trifluoromethyl-pyridinyl groups. The trifluoromethyl group imparts distinct electronic properties, enhancing the compound’s stability and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-8-10(20)18-4-6-19(7-5-18)11-9(12(14,15)16)2-1-3-17-11/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWFPTMUUFXFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
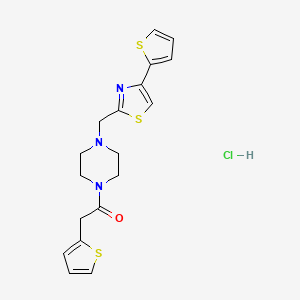
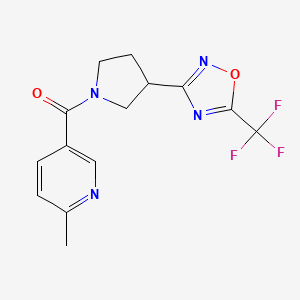
![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
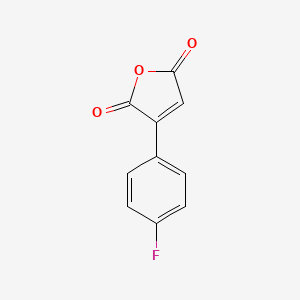
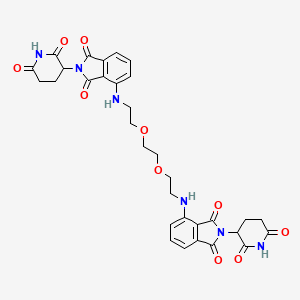
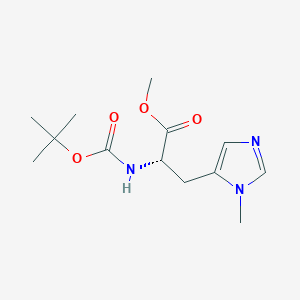
![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)


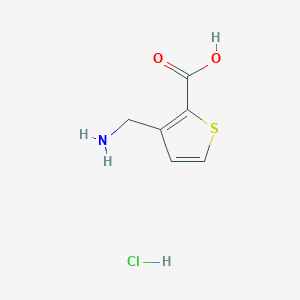
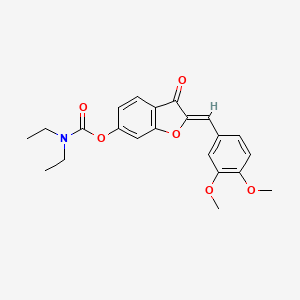
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2796636.png)
![5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2796638.png)

